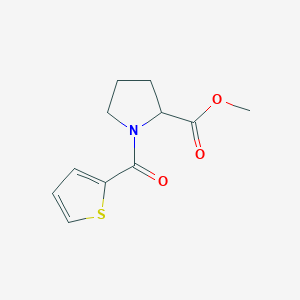![molecular formula C21H25NO5 B4175062 3-(2,3-dihydro-1,4-benzodioxin-2-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]propanamide](/img/structure/B4175062.png)
3-(2,3-dihydro-1,4-benzodioxin-2-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]propanamide
Vue d'ensemble
Description
3-(2,3-dihydro-1,4-benzodioxin-2-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]propanamide, also known as EMD 386088, is a synthetic compound that has been widely studied for its potential therapeutic applications. This compound belongs to the class of drugs known as dopamine D1 receptor agonists and has been shown to have a high affinity for this receptor subtype.
Mécanisme D'action
The mechanism of action of 3-(2,3-dihydro-1,4-benzodioxin-2-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]propanamide 386088 involves its binding to dopamine D1 receptors in the brain. This activation of D1 receptors leads to an increase in cyclic AMP (cAMP) levels, which in turn activates protein kinase A (PKA) and other downstream signaling pathways. These signaling pathways have been shown to play a critical role in the regulation of motor function and other physiological processes.
Biochemical and physiological effects:
3-(2,3-dihydro-1,4-benzodioxin-2-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]propanamide 386088 has been shown to have several biochemical and physiological effects, including an increase in dopamine release and improved motor function in animal models of Parkinson's disease. Additionally, this compound has been shown to have neuroprotective effects, reducing the loss of dopaminergic neurons in the substantia nigra region of the brain.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 3-(2,3-dihydro-1,4-benzodioxin-2-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]propanamide 386088 in lab experiments is its high affinity and selectivity for dopamine D1 receptors, which allows for more precise targeting of these receptors in animal models. However, one limitation of this compound is its relatively short half-life, which may require frequent dosing in order to maintain therapeutic efficacy.
Orientations Futures
There are several potential future directions for research on 3-(2,3-dihydro-1,4-benzodioxin-2-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]propanamide 386088, including:
1. Further studies to elucidate the precise mechanism of action of this compound, particularly with regard to downstream signaling pathways.
2. Investigation of the potential therapeutic applications of 3-(2,3-dihydro-1,4-benzodioxin-2-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]propanamide 386088 in other neurological disorders, such as Huntington's disease and schizophrenia.
3. Development of new analogs of 3-(2,3-dihydro-1,4-benzodioxin-2-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]propanamide 386088 with improved pharmacokinetic properties and/or enhanced efficacy.
4. Exploration of the potential use of 3-(2,3-dihydro-1,4-benzodioxin-2-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]propanamide 386088 as a tool for studying the role of dopamine D1 receptors in various physiological processes.
In conclusion, 3-(2,3-dihydro-1,4-benzodioxin-2-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]propanamide 386088 is a promising compound with potential therapeutic applications in neurological disorders such as Parkinson's disease. Further research is needed to fully understand its mechanism of action and explore its potential in other disease states.
Applications De Recherche Scientifique
3-(2,3-dihydro-1,4-benzodioxin-2-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]propanamide 386088 has been extensively studied for its potential therapeutic applications, particularly in the treatment of neurological disorders such as Parkinson's disease. Several studies have shown that this compound can activate dopamine D1 receptors in the brain, leading to an increase in dopamine release and improved motor function in animal models of Parkinson's disease.
Propriétés
IUPAC Name |
3-(2,3-dihydro-1,4-benzodioxin-3-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25NO5/c1-24-17-9-7-15(13-20(17)25-2)11-12-22-21(23)10-8-16-14-26-18-5-3-4-6-19(18)27-16/h3-7,9,13,16H,8,10-12,14H2,1-2H3,(H,22,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLKQPSOYSALBKJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC(=O)CCC2COC3=CC=CC=C3O2)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2,3-dihydro-1,4-benzodioxin-2-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]propanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(3-cyano-6,7-dimethyl-4-azatricyclo[4.3.0.0~3,7~]non-4-yl)-2-phenylacetamide](/img/structure/B4174982.png)
![5,8-dimethyl-3-{[2-(1-piperidinyl)ethyl]thio}-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B4174999.png)
![N-[1-butyl-2,5-dioxo-4-(trifluoromethyl)-4-imidazolidinyl]-2,4-dichlorobenzamide](/img/structure/B4175007.png)
![N-[2-(4-methyl-1-piperazinyl)phenyl]-3-nitro-4-(1-pyrrolidinyl)benzamide](/img/structure/B4175009.png)
![2-[2-({4-[(cyclohexylamino)carbonyl]-2-nitrophenyl}amino)ethyl]-1,3-dioxo-5-isoindolinecarboxylic acid](/img/structure/B4175015.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-1-[(2,5-dimethoxyphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B4175020.png)
![N-[7-(1-hydroxypropyl)-2,3-dihydro-1,4-benzodioxin-6-yl]-2-thiophenecarboxamide](/img/structure/B4175023.png)
amine hydrochloride](/img/structure/B4175049.png)
![N-benzyl-4-{2-[(2,5-dichlorophenyl)amino]-1-methyl-2-oxoethoxy}benzamide](/img/structure/B4175055.png)
![N-[2-(1-phenylethyl)-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazol-8-yl]cyclohexanecarboxamide](/img/structure/B4175056.png)
![2-[(2-hydroxyethyl)thio]-3-methyl-3H-spiro[benzo[h]quinazoline-5,1'-cyclohexan]-4(6H)-one](/img/structure/B4175059.png)
![methyl 4-{[({5-[3-(4-methoxy-2-methylphenyl)propyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)acetyl]amino}benzoate](/img/structure/B4175069.png)

![1-[4-nitro-3-(1-piperidinyl)phenyl]-4-(phenylacetyl)piperazine](/img/structure/B4175086.png)